molecular formula C14H14BrNO2 B12280564 Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Ethyl 2-(3-bromoquinolin-6-yl)propanoate

Cat. No.: B12280564
M. Wt: 308.17 g/mol
InChI Key: QAIDRRNYBDYSNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate typically involves the bromination of quinoline derivatives followed by esterification. One common synthetic route includes the bromination of 6-quinolinecarboxylic acid, followed by esterification with ethanol under acidic conditions . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-bromoquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-bromoquinolin-6-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(3-bromoquinolin-6-yl)propanoate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

ethyl 2-(3-bromoquinolin-6-yl)propanoate

InChI

InChI=1S/C14H14BrNO2/c1-3-18-14(17)9(2)10-4-5-13-11(6-10)7-12(15)8-16-13/h4-9H,3H2,1-2H3

InChI Key

QAIDRRNYBDYSNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

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